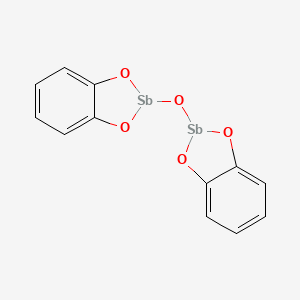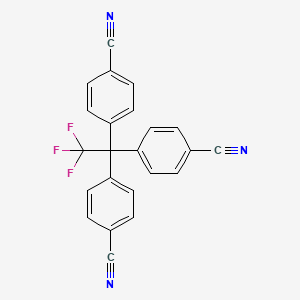![molecular formula C13H17N5O B14587974 N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide CAS No. 61051-56-7](/img/structure/B14587974.png)
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide is a chemical compound that belongs to the class of phthalazine derivatives Phthalazine is a bicyclic heterocycle that consists of a benzene ring fused with a pyridazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide typically involves the reaction of phthalazine derivatives with hydrazine and subsequent alkylation. One common method includes the following steps:
Formation of Phthalazin-1-yl Hydrazine: Phthalazine is reacted with hydrazine hydrate under reflux conditions to form phthalazin-1-yl hydrazine.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may include the use of continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the hydrazine moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Oxidized derivatives of the phthalazine ring.
Reduction: Reduced forms of the hydrazine moiety.
Substitution: Alkylated or acylated derivatives depending on the substituent used.
Scientific Research Applications
N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anticancer agent due to its ability to inhibit enzymes like topoisomerase and induce apoptosis in cancer cells.
Biology: It is used in studies involving enzyme inhibition and molecular docking to understand its interactions with biological targets.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide involves its interaction with molecular targets such as enzymes. For example, it can inhibit topoisomerase, an enzyme involved in DNA replication, leading to the induction of apoptosis in cancer cells. The compound may also interact with other cellular pathways, including the MAPK pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Phthalazin-1-yl Hydrazine: A precursor in the synthesis of N-Ethyl-3-[2-(phthalazin-1-yl)hydrazinyl]propanamide.
Phthalazinone Derivatives: Compounds with similar core structures but different substituents, often studied for their pharmacological properties.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to inhibit specific enzymes and interact with cellular pathways makes it a valuable compound for research in medicinal chemistry and biology.
Properties
CAS No. |
61051-56-7 |
|---|---|
Molecular Formula |
C13H17N5O |
Molecular Weight |
259.31 g/mol |
IUPAC Name |
N-ethyl-3-(2-phthalazin-1-ylhydrazinyl)propanamide |
InChI |
InChI=1S/C13H17N5O/c1-2-14-12(19)7-8-15-17-13-11-6-4-3-5-10(11)9-16-18-13/h3-6,9,15H,2,7-8H2,1H3,(H,14,19)(H,17,18) |
InChI Key |
IYWIXJOOMFGMTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)CCNNC1=NN=CC2=CC=CC=C21 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(2-Hydrazinylidenepropanoyl)phenyl]-4-methylbenzene-1-sulfonamide](/img/structure/B14587895.png)

![2-[4-(Butan-2-yl)-4-hydroxy-5-methylhept-2-en-2-yl]phenol](/img/structure/B14587913.png)

![1,1'-[Disulfanediylbis(methylene)]di(cyclohexan-1-ol)](/img/structure/B14587933.png)
![1-(Benzylamino)-3-[(2-methyl-1,3-benzoxazol-6-yl)oxy]propan-2-ol](/img/structure/B14587935.png)


![2,7-Dioxabicyclo[3.2.0]hept-3-ene-6-carboxylic acid, butyl ester](/img/structure/B14587949.png)


![Acetamide, 2,2'-thiobis[N-[1,1'-biphenyl]-4-yl-](/img/structure/B14587965.png)

![Methyl [(1S,2S)-2-(acetyloxy)cyclopentyl]acetate](/img/structure/B14587981.png)
